N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide
Description
N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide is a complex organic compound that belongs to the class of quinazolines. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[N-propanoyl-N'-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]propanamide |
InChI |
InChI=1S/C18H23N5O2/c1-6-14(24)20-18(21-15(25)7-2)23-17-19-12(5)13-9-10(3)8-11(4)16(13)22-17/h8-9H,6-7H2,1-5H3,(H2,19,20,21,22,23,24,25) |
InChI Key |
BQLHJZKUBMRUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=NC1=NC2=C(C=C(C=C2C(=N1)C)C)C)NC(=O)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide involves multiple steps. One common method includes the reaction of 4,6,8-trimethylquinazoline with propanamide under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest its involvement in inhibiting certain cellular processes .
Comparison with Similar Compounds
N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide can be compared with other quinazoline derivatives:
N-[amino-[(4,6,7-trimethyl-2-quinazolinyl)amino]methylidene]propanamide: Similar in structure but differs in the position and number of methyl groups.
Propanamide, N-[(8R)-4-bromo-5,6,7,8-tetrahydro-8-isoquinolinyl]: Another derivative with different substituents, leading to varied biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
